(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
CAS No.: 1092298-07-1
Cat. No.: VC2987512
Molecular Formula: C16H11FO3
Molecular Weight: 270.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092298-07-1 |
|---|---|
| Molecular Formula | C16H11FO3 |
| Molecular Weight | 270.25 g/mol |
| IUPAC Name | (2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C16H11FO3/c1-9-13(18)7-6-12-15(19)14(20-16(9)12)8-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-8- |
| Standard InChI Key | PYVVWPPCHFSRLB-ZSOIEALJSA-N |
| Isomeric SMILES | CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)F)/C2=O)O |
| SMILES | CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O |
| Canonical SMILES | CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)F)C2=O)O |
Introduction
(2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound features a fluorobenzylidene moiety, a hydroxyl group, and a methyl substituent, which may contribute to its potential pharmacological properties.
Chemical Formula and Molecular Weight
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Chemical Formula: C16H11FO3
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Molecular Weight: Approximately 284.26 g/mol
Structural Features
The compound consists of a benzofuran core with a 4-fluorobenzylidene group attached at the 2-position, a hydroxyl group at the 6-position, and a methyl group at the 7-position. This structure suggests potential biological activity due to the presence of multiple functional groups.
Synonyms and Identifiers
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PubChem CID: Not specifically listed for this compound, but related compounds have been documented.
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CAS Number: Not explicitly mentioned in available sources.
Synthesis and Chemical Reactions
The synthesis of (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one typically involves organic synthesis techniques, such as condensation reactions between appropriate benzofuran derivatives and 4-fluorobenzaldehyde. The reaction conditions, including solvents, catalysts, and temperature, are crucial for optimizing yields and selectivity.
Reaction Conditions
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Solvents: Common organic solvents like ethanol or dichloromethane.
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Catalysts: Acidic or basic catalysts may be used depending on the reaction type.
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Temperature: Typically conducted at room temperature or elevated temperatures under reflux conditions.
Biological Activity and Potential Applications
Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Although specific biological activity data for (2Z)-2-(4-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is limited, its structural features suggest potential applications in medicinal chemistry.
Potential Mechanisms of Action
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Enzyme Inhibition: The compound may interact with enzymes involved in various biological pathways.
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Receptor Binding: It could bind to specific receptors, influencing cellular processes.
Analytical Techniques for Characterization
Characterization of this compound involves various analytical techniques:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR): Provides detailed structural information.
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Infrared Spectroscopy (IR): Helps identify functional groups.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC): Used for purity assessment and separation.
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Thin-Layer Chromatography (TLC): Aids in monitoring reaction progress and compound identification.
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